molecular formula C12H15BrN2O2 B6633386 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile

Cat. No.: B6633386
M. Wt: 299.16 g/mol
InChI Key: GEWQVTCDJGEUSV-UHFFFAOYSA-N
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Description

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile is an organic compound that features a bromine atom, a hydroxy group, a methoxy group, and a benzonitrile moiety

Properties

IUPAC Name

2-bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-8-11(4-5-16)15-10-3-2-9(7-14)12(13)6-10/h2-3,6,11,15-16H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWQVTCDJGEUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCO)NC1=CC(=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxy and methoxy groups through nucleophilic substitution reactions. The final step often involves the formation of the benzonitrile moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile
  • 4-Bromo-2-[(1-hydroxy-4-methoxybutan-2-yl)amino]benzonitrile

Uniqueness

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitrile groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

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